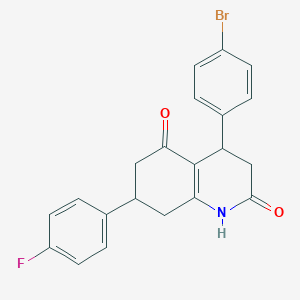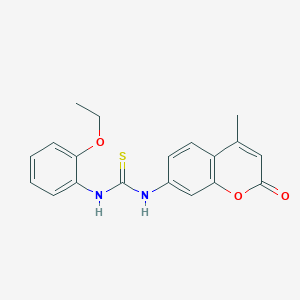![molecular formula C7H10N2O3S2 B4649814 N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4649814.png)
N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. MTA is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.
Mécanisme D'action
N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide inhibits HDACs by binding to their active site and preventing the removal of acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which in turn represses gene expression. The specific HDAC isoforms targeted by this compound are HDAC1, HDAC2, and HDAC3.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as promote differentiation. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important mechanism in cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide is a potent and specific inhibitor of HDACs, making it a valuable tool in studying the role of these enzymes in various biological processes. However, this compound has relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has been shown to have some toxicity in non-cancerous cells, which may limit its use in some applications.
Orientations Futures
There are several potential future directions for research on N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide. One area of interest is in developing more efficient synthesis methods to increase the yield of the compound. Another area of research is in identifying biomarkers that can predict which cancer patients will respond best to this compound treatment. Additionally, there is ongoing research on developing this compound analogs that may have improved pharmacokinetic properties and reduced toxicity. Finally, there is interest in exploring the potential use of this compound in combination with other chemotherapy agents to improve cancer treatment outcomes.
Applications De Recherche Scientifique
N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. HDACs are known to be overexpressed in many types of cancer, and their inhibition by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to sensitize cancer cells to other chemotherapy agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-methyl-3-(methylsulfamoyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S2/c1-8-7(10)6-5(3-4-13-6)14(11,12)9-2/h3-4,9H,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOOOXCAZQKTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4649737.png)
![2-(2-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4649744.png)
![3-[(5-benzylidene-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4649746.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4649751.png)
![(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4649771.png)


![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4649801.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
![N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4649817.png)
![5-{[(2-bromobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649825.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4649830.png)
